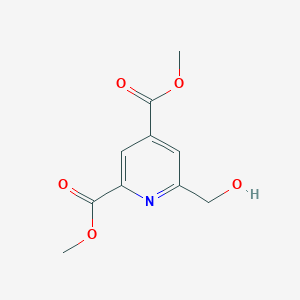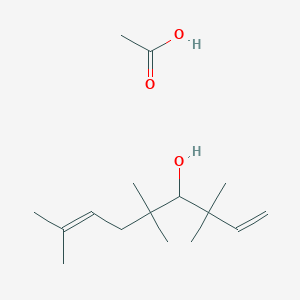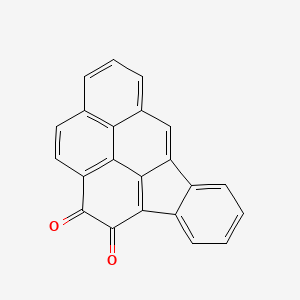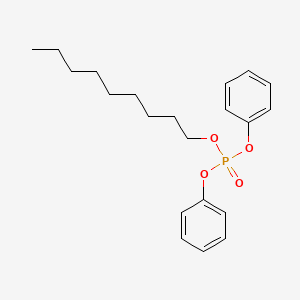
Nonyl diphenyl phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nonyl diphenyl phosphate is an organic compound that belongs to the class of organophosphates. It is characterized by the presence of a nonyl group attached to a diphenyl phosphate moiety. This compound is known for its applications in various industrial processes, particularly as a plasticizer and flame retardant.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Nonyl diphenyl phosphate can be synthesized through the reaction of nonylphenol with phosphorus oxychloride (POCl₃) in the presence of a base such as pyridine. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions: Nonyl diphenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine oxides.
Substitution: this compound can participate in nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphates depending on the nucleophile used.
Applications De Recherche Scientifique
Nonyl diphenyl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Widely used as a plasticizer in the production of flexible plastics and as a flame retardant in various materials.
Mécanisme D'action
The mechanism of action of nonyl diphenyl phosphate involves its interaction with cellular membranes and proteins. It can disrupt normal cellular functions by altering membrane fluidity and interfering with protein function. The compound is also known to act as an endocrine disruptor, mimicking the action of natural hormones and binding to hormone receptors, thereby affecting hormonal balance and signaling pathways.
Comparaison Avec Des Composés Similaires
Nonylphenol: A related compound with similar industrial applications but different chemical properties.
Diphenyl Phosphate: Lacks the nonyl group but shares the phosphate moiety.
Tris(4-nonylphenyl) Phosphite: Another related compound used as an antioxidant in polymers.
Uniqueness: Nonyl diphenyl phosphate is unique due to its combination of the nonyl group and diphenyl phosphate moiety, which imparts specific chemical and physical properties. Its ability to act as both a plasticizer and flame retardant makes it particularly valuable in industrial applications.
Propriétés
Numéro CAS |
96663-10-4 |
|---|---|
Formule moléculaire |
C21H29O4P |
Poids moléculaire |
376.4 g/mol |
Nom IUPAC |
nonyl diphenyl phosphate |
InChI |
InChI=1S/C21H29O4P/c1-2-3-4-5-6-7-14-19-23-26(22,24-20-15-10-8-11-16-20)25-21-17-12-9-13-18-21/h8-13,15-18H,2-7,14,19H2,1H3 |
Clé InChI |
BKENCPVCULYKSA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


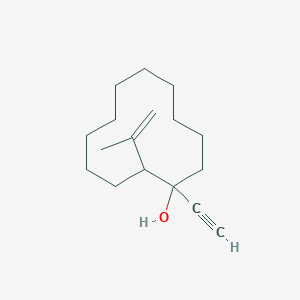
![7-(2H-1,3-Benzodioxol-5-yl)-5H-furo[3,2-g][1]benzopyran-5-one](/img/structure/B14352896.png)

![2-{[N-(Benzenesulfonyl)glycyl]amino}benzoic acid](/img/structure/B14352903.png)

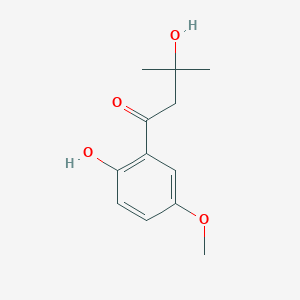
![2,2'-Methylenebis[5-(isocyanatomethyl)furan]](/img/structure/B14352940.png)
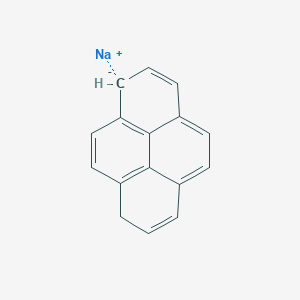
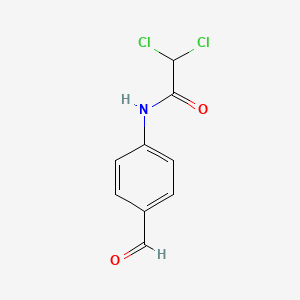
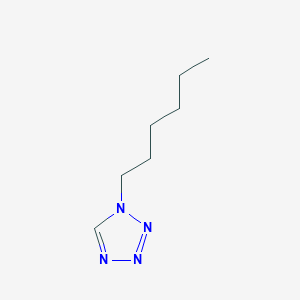
![2-([1,1'-Biphenyl]-4-yl)-5-(4-nitrophenyl)-1,3-oxazole](/img/structure/B14352959.png)
